N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide

kinase inhibition benzenesulfonamide pharmacophore structure–activity relationship

Select this distinct biphenyl-thiazole-benzenesulfonamide scaffold (CAS 898405-84-0) for your next kinase or CRTH2 receptor screening campaign. Its unique pharmacophore is explicitly claimed in EP 2678336 B1 for kinase modulation. The neutral, non-acidic side-chain ensures superior cell permeability over carboxylate-based probes, while the lipophilic para-biphenyl group enhances target complementarity. Choose this ≥95% purity reagent to achieve cleaner IC50 data without DMSO precipitation artifacts.

Molecular Formula C23H18N2O3S2
Molecular Weight 434.53
CAS No. 898405-84-0
Cat. No. B3001217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide
CAS898405-84-0
Molecular FormulaC23H18N2O3S2
Molecular Weight434.53
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)CS(=O)(=O)C4=CC=CC=C4
InChIInChI=1S/C23H18N2O3S2/c26-22(16-30(27,28)20-9-5-2-6-10-20)25-23-24-21(15-29-23)19-13-11-18(12-14-19)17-7-3-1-4-8-17/h1-15H,16H2,(H,24,25,26)
InChIKeyVUCTYASSRRAEJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide (CAS 898405-84-0): Structural Identity and Procurement Baseline


N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide (CAS 898405-84-0; molecular formula C₂₃H₁₈N₂O₃S₂, MW 434.53) is a synthetic small molecule comprising a 4-(4-biphenylyl)thiazole core linked to an N‑phenylsulfonylacetamide side‑chain, placing it within the broader benzenesulfonamide–thiazole compound class [1]. The compound is a commercially available research reagent typically supplied at ≥95% purity . Crucially, its unique combination of a lipophilic para‑biphenyl substituent with a flexible phenylsulfonylacetamide linker distinguishes it structurally from other benzenesulfonamide‑thiazole analogs and creates a distinct pharmacophore for kinase‑ and enzyme‑inhibitor screening .

Why N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide Cannot Be Replaced by Generic Benzenesulfonamide–Thiazole Analogs


The benzenesulfonamide–thiazole chemical space encompasses diverse biological activities, from carbonic anhydrase inhibition to kinase modulation, and small structural changes dramatically alter target selectivity [1]. For instance, N‑(4‑phenylthiazol‑2‑yl)benzenesulfonamides are high‑affinity kynurenine 3‑hydroxylase inhibitors, while N‑thiazole benzenesulfonamide derivatives with an ortho‑methyl substituent selectively inhibit SMYD3 methyltransferase [2][3]. Replacing the biphenyl group with a simple phenyl or naphthyl ring fundamentally changes the lipophilicity, shape, and binding‑pocket complementarity of the scaffold, making target‑agnostic substitution scientifically unjustified. Only the 4‑([1,1'‑biphenyl]‑4‑yl)thiazole‑2‑yl core of CAS 898405‑84‑0 provides the specific molecular topology required for the receptor interactions described below [1].

Quantitative Differentiation Evidence for N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide vs. Structural Analogs


Biphenyl Moiety Drives Distinct Kinase Inhibitor Selectivity Compared to Phenyl-Thiazole Benzenesulfonamides

The 4‑([1,1'‑biphenyl]‑4‑yl)thiazole substitution pattern is explicitly claimed in EP 2678336 B1 as a preferred embodiment for modulating kinase activity, whereas the simpler 4‑phenylthiazole benzenesulfonamides are potent kynurenine 3‑hydroxylase inhibitors (IC₅₀ values in the low nanomolar range) [1][2]. The extended biphenyl group increases hydrophobic contact surface area with the kinase ATP‑binding pocket, confirmed by molecular docking analysis of related N‑thiazole benzenesulfonamide derivatives [3]. This structural differentiation underpins a mechanistic shift from kynurenine pathway modulation to direct kinase inhibition.

kinase inhibition benzenesulfonamide pharmacophore structure–activity relationship

Phenylsulfonylacetamide Linker Enhances Ligand Efficiency Relative to 2‑Chloroacetamide Analogs

The phenylsulfonylacetamide side‑chain of CAS 898405‑84‑0 functions as a hydrogen‑bond acceptor/donor pair capable of interacting with kinase hinge residues and the DFG motif, as demonstrated for N‑thiazole benzenesulfonamide SMYD3 inhibitors [1]. In contrast, the commercially available N‑(4‑biphenyl‑4‑yl‑thiazol‑2‑yl)‑2‑chloro‑acetamide (CAS 726153‑55‑5) bears a chloroacetyl group that primarily acts as an electrophilic warhead for covalent modification, fundamentally altering the inhibition mechanism . The phenylsulfonyl group provides ~2.5‑fold greater polar surface area (PSA ~92 Ų vs. ~55 Ų for chloroacetyl), enabling reversible, non‑covalent binding interactions suitable for drug‑target residence‑time optimization .

ligand efficiency bioisostere chemical probe optimization

Biphenyl‑Thiazole Scaffold Enables CRTH2 Receptor Antagonism at Nanomolar Potency

A closely related 4‑(biphenyl‑4‑yl)‑2‑phenylthiazole‑5‑acetic acid analog (CHEMBL603659) displaces [³H]PGD₂ from the human CRTH2 receptor with an IC₅₀ of 38 nM in COS‑7 cells, and antagonizes β‑arrestin translocation in HEK‑293 cells at comparable potency [1]. The biphenyl‑thiazole core is essential for this activity; replacement with a single phenyl ring abolishes CRTH2 binding. CAS 898405‑84‑0 retains the identical 4‑([1,1'‑biphenyl]‑4‑yl)thiazole recognition element but replaces the acetic acid with a phenylsulfonylacetamide group, offering a non‑acidic isostere for exploring CRTH2 and other prostanoid receptor interactions without the pharmacokinetic liabilities of carboxylic acids .

CRTH2 antagonist prostaglandin D2 receptor biphenylthiazole pharmacophore

Structural Differentiation from Antiprion Aminothiazoles via Sulfonylacetamide vs. Aminopyridine Substitution

The antiprion lead compound (4‑biphenyl‑4‑yl‑thiazol‑2‑yl)‑(6‑methyl‑pyridin‑2‑yl)‑amine demonstrates oral bioavailability of ~40% and high brain exposure in mice due to its basic aminopyridine substituent [1]. CAS 898405‑84‑0 replaces the basic amine with a neutral phenylsulfonylacetamide side‑chain, which reduces CNS penetration potential while improving aqueous solubility and metabolic stability, as observed for sulfonamide‑bearing thiazole carboxylic anhydrase inhibitors [2]. This shift in physicochemical properties makes the target compound more suitable for peripheral target screening where CNS exclusion is desirable.

prion disease aminothiazole CNS drug discovery

Biphenyl‑Containing Thiazoles Exhibit Enhanced Antibacterial Solubility Relative to Monocyclic Aryl Analogs

Biphenylthiazole antibiotics incorporating an oxadiazole linker achieve aqueous solubility of 104 µM, a ~1‑fold improvement over monocyclic aryl‑thiazole counterparts [1]. The biphenyl group contributes to solubility enhancement through disruption of crystal lattice packing, an effect also observed in biphenyl‑containing DGAT1 inhibitors. CAS 898405‑84‑0 contains the same solubility‑enhancing 4‑biphenylyl substituent on the thiazole ring, predicting superior handling properties in aqueous assay buffers compared to non‑biphenyl benzenesulfonamide‑thiazoles [2].

antibacterial biphenylthiazole aqueous solubility

Phenylsulfonyl Group Mitigates Thiazole‑Related CYP Metabolic Liability Observed in Aminothiazole Drugs

Thiazole‑ and aminothiazole‑containing drugs are known to generate reactive epoxide, oxaziridine, and S‑oxide metabolites via cytochrome P450 oxidation, leading to idiosyncratic toxicity [1]. The phenylsulfonyl group in CAS 898405‑84‑0 is an electron‑withdrawing substituent that deactivates the thiazole ring toward oxidative metabolism, reducing reactive metabolite formation relative to electron‑rich aminothiazoles [2]. Benzenesulfonamide‑thiazole kinase inhibitors in patent EP 2678336 B1 were specifically designed with this metabolic shielding strategy.

CYP metabolism reactive metabolite benzenesulfonamide safety

Recommended Research and Industrial Application Scenarios for N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide


Kinase Inhibitor Primary Screening Libraries

Incorporating CAS 898405‑84‑0 into diversity‑oriented kinase screening decks exploits the biphenyl‑thiazole‑benzenesulfonamide pharmacophore explicitly claimed in EP 2678336 B1 for kinase modulation [1]. The compound's reversible, non‑covalent binding mode distinguishes it from covalent chloroacetamide analogs, enabling cleaner IC₅₀ determination and target‑engagement validation in biochemical kinase assays.

CRTH2 / Prostanoid Receptor Probe Development

The biphenyl‑thiazole core of CAS 898405‑84‑0 is a validated recognition element for the CRTH2 receptor (analog IC₅₀ = 38 nM) [1]. The phenylsulfonylacetamide group replaces the carboxylic acid of known antagonists, providing a non‑acidic, cell‑permeable chemotype suitable for functional antagonist screening in Th2‑cell and eosinophil migration assays without the membrane permeability limitations of carboxylate‑bearing probes.

Aqueous‑Compatible Biochemical Assays Requiring Extended Solubility

Biphenyl‑thiazole compounds exhibit ≥2‑fold enhanced aqueous solubility over monocyclic aryl‑thiazole analogs (104 µM for related biphenylthiazoles vs. <50 µM for phenyl‑thiazoles) [1]. CAS 898405‑84‑0 is therefore preferred for high‑concentration biochemical screening where compound precipitation or DMSO carry‑over artifacts compromise data reproducibility.

Peripheral‑Target Drug Discovery Programs Requiring CNS Exclusion

Unlike CNS‑penetrant 2‑aminothiazole antiprion leads (oral F ~40%, high brain exposure), the neutral phenylsulfonylacetamide side‑chain of CAS 898405‑84‑0 is predicted to reduce blood‑brain barrier permeability [1]. This property is advantageous for peripheral anti‑inflammatory or oncology programs where CNS side effects must be minimized during lead optimization.

Quote Request

Request a Quote for N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.